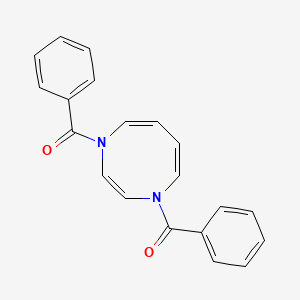
(1,4-Diazocine-1,4-diyl)bis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Diazocine-1,4-diyl)bis(phenylmethanone) is a chemical compound with the molecular formula C20H16N2O2 and a molecular weight of 316.359 g/mol This compound is characterized by its unique structure, which includes a diazocine ring flanked by two phenylmethanone groups
準備方法
The synthesis of (1,4-Diazocine-1,4-diyl)bis(phenylmethanone) typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the diazocine ring followed by the attachment of phenylmethanone groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
(1,4-Diazocine-1,4-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(1,4-Diazocine-1,4-d
特性
CAS番号 |
76397-37-0 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
(4-benzoyl-1,4-diazocin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C20H16N2O2/c23-19(17-9-3-1-4-10-17)21-13-7-8-14-22(16-15-21)20(24)18-11-5-2-6-12-18/h1-16H |
InChIキー |
ORYMFAZIDYVBQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC=CN(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















